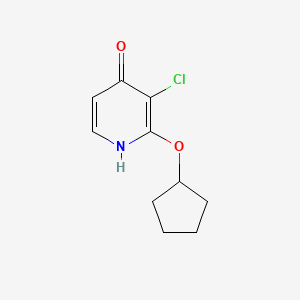

3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

Description

Significance of Pyridinol Scaffolds in Modern Organic Chemistry Research

Pyridinol scaffolds are fundamental building blocks in the synthesis of a wide array of complex molecules. nih.govnbinno.com Their importance in modern organic chemistry is underscored by their prevalence in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net The pyridine (B92270) ring itself, a nitrogen-containing heterocycle, imparts unique properties to molecules, such as increased water solubility and the ability to form hydrogen bonds, which are crucial for biological interactions. nih.govresearchgate.net

The presence of a hydroxyl group on the pyridine ring further enhances its chemical utility, allowing for a variety of functional group transformations. nih.gov This versatility makes pyridinol scaffolds attractive starting materials for the construction of diverse molecular architectures. iipseries.org Researchers are continually exploring new synthetic methods to access functionalized pyridinols, highlighting their ongoing importance in drug discovery and development. researchgate.netrsc.org

Academic Context of Halogenated Pyridine Derivatives in Synthetic Chemistry

Halogenated pyridine derivatives are key intermediates in synthetic organic chemistry, primarily because the halogen atom can be readily displaced or used in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. chemrxiv.orgnih.gov This reactivity is instrumental in the construction of complex molecular frameworks. The introduction of a halogen atom onto a pyridine ring can, however, be challenging due to the electron-deficient nature of the pyridine nucleus, which makes it less susceptible to electrophilic aromatic substitution. nih.gov

Academic research has focused on developing novel and efficient methods for the regioselective halogenation of pyridines. chemrxiv.orgresearchgate.net These methods are crucial for accessing specific isomers of halopyridines that are required for targeted synthesis. chemrxiv.orgresearchgate.net The ability to precisely install a halogen at a desired position on the pyridine ring is a significant area of investigation, as it opens up avenues for creating novel compounds with potentially useful properties. nih.govresearchgate.net Chlorine, in particular, is a vital element in pharmaceuticals, with a large number of approved drugs containing this halogen. nih.gov

Research Rationale for Comprehensive Investigation of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

The specific compound, this compound, presents a unique combination of structural features that warrant a detailed investigation. The pyridin-4-ol core provides a platform for potential biological activity, while the chloro and cyclopentyloxy substituents offer opportunities for synthetic modification and modulation of its physicochemical properties.

The rationale for a comprehensive study of this molecule is rooted in the broader importance of substituted and halogenated pyridinols in medicinal chemistry. The presence of the chlorine atom at the 3-position and the cyclopentyloxy group at the 2-position of the pyridin-4-ol scaffold creates a distinct electronic and steric environment. This substitution pattern could lead to novel biological activities or improved properties compared to simpler analogues. Investigating its synthesis, and potential applications is a logical step in the exploration of new chemical entities for various research applications. The development of novel pyridinol-based compounds remains an active area of research, with the goal of identifying new therapeutic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-cyclopentyloxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-9-8(13)5-6-12-10(9)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCXYJMQSFOKRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 3 Chloro 2 Cyclopentyloxy Pyridin 4 Ol

Retrosynthetic Analysis of the 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials by breaking bonds and performing functional group interconversions. advancechemjournal.comlkouniv.ac.inlakotalakes.com This backward-looking approach is essential for designing a logical and efficient synthetic plan. advancechemjournal.com

Disconnection Approaches for the Pyridine (B92270) Ring System

The core of the target molecule is a substituted pyridine ring. Common strategies for the retrosynthesis of pyridine rings involve disconnections that simplify the heterocyclic system into acyclic precursors. baranlab.orgacsgcipr.org For a polysubstituted pyridine like the target compound, several disconnection approaches can be envisioned.

One of the most common strategies involves disconnecting the pyridine ring to reveal a 1,5-dicarbonyl compound or its synthetic equivalent, which can be condensed with an ammonia (B1221849) source to form the ring. baranlab.orgyoutube.com Another powerful approach is the Hantzsch pyridine synthesis, which classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. lakotalakes.com Cycloaddition reactions, such as an inverse-demand Diels-Alder reaction, also provide a robust method for constructing the pyridine core. baranlab.org

Applying these principles to the this compound scaffold, the primary disconnections would break the C-C and C-N bonds of the ring, leading to acyclic fragments that already contain or can be easily converted to the required functionalities.

| Disconnection Strategy | Bonds Broken | Resulting Precursors (Synthons) |

| 1,5-Dicarbonyl Condensation | C2-N, C6-N | A 1,5-dicarbonyl compound and an ammonia source. |

| Hantzsch-type Synthesis | Multiple C-C and C-N bonds | An α,β-unsaturated carbonyl, an active methylene (B1212753) compound, and ammonia. |

| Cycloaddition/Rearrangement | C-C bonds within the ring | Substituted dienes and dienophiles (e.g., 1-azadienes). baranlab.org |

Strategic Incorporations of Chloro and Cyclopentyloxy Functionalities

Two primary retrosynthetic strategies emerge when considering the introduction of the chloro and cyclopentyloxy groups:

Late-Stage Functionalization: This approach begins with the synthesis of a pyridin-4-ol core, followed by the sequential introduction of the chloro and cyclopentyloxy groups onto the pre-formed ring. This strategy is advantageous if a common pyridine precursor can be synthesized in bulk and later diversified. The order of introduction is critical to manage the directing effects of the substituents.

Precursor-Based Assembly: In this strategy, the pyridine ring is constructed from acyclic precursors that already contain the chloro and/or cyclopentyloxy (or a protected hydroxyl) functionalities. This can offer better control over regiochemistry, as the positions of the substituents are set before the ring-forming cyclization step.

A plausible disconnection pathway involves first disconnecting the C-O ether bond, leading to a 2-hydroxy (or 2-chloro) precursor and cyclopentanol. Subsequently, the C-Cl bond can be disconnected. Finally, the pyridine ring itself is deconstructed.

Regioselectivity Considerations in Functional Group Introduction

Achieving the desired 2,3,4-substitution pattern requires strict regiochemical control. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. nih.gov The presence of substituents dramatically influences this reactivity.

Directing Effects: A hydroxyl group at the C4 position (in its pyridin-4-one tautomeric form) can direct incoming electrophiles. The introduction of the chloro and cyclopentyloxy groups must be carefully orchestrated. For instance, direct chlorination of 2-(cyclopentyloxy)pyridin-4-ol would need to be highly selective for the C3 position, which can be challenging.

Pyridyne Intermediates: The chemistry of highly reactive intermediates like 3,4-pyridynes can offer a unique pathway to di-functionalized pyridines. nih.govrsc.org Generating a pyridyne from a di-halogenated precursor allows for the sequential addition of two different nucleophiles, although controlling the regioselectivity of the additions is a significant challenge that can sometimes be overcome by the influence of adjacent substituents. nih.gov

Metalation: Directed ortho-metalation is a powerful tool for functionalizing specific positions on a pyridine ring. arkat-usa.org By choosing an appropriate directing group and organometallic reagent, it is possible to introduce substituents at positions that are not accessible through classical electrophilic or nucleophilic substitution.

Precursor Synthesis and Functionalization Pathways

The forward synthesis, or the practical execution of the retrosynthetic plan, relies on the efficient preparation of key building blocks and the use of reliable functionalization reactions.

Synthesis of Halogenated Pyridine Building Blocks

Access to appropriately halogenated pyridine precursors is critical. Several methods exist for the synthesis of chloropyridines. chempanda.com

From Pyridinones (Hydroxypyridines): A common and effective method is the treatment of a hydroxypyridine with a chlorinating agent like phosphoryl chloride (POCl₃) or phosgene. wikipedia.orggoogle.com For the target molecule, a precursor such as 2,3-dichloro-pyridin-4-ol could be synthesized, which would then allow for selective functionalization.

From Aminopyridines: The Sandmeyer reaction, which converts an amino group into a chloro group via a diazonium salt intermediate, is a classic method. google.com Reacting a 2-aminopyridine (B139424) with nitrosyl chloride or sodium nitrite (B80452) in hydrochloric acid can yield the corresponding 2-chloropyridine. google.com

Direct Chlorination: Direct reaction of pyridine with chlorine can produce chloropyridines, but this method often results in a mixture of isomers and over-chlorinated products, such as 2,6-dichloropyridine, requiring complex purification. wikipedia.org

| Method | Starting Material | Key Reagents | Typical Product |

| Deoxy-chlorination | 2-Hydroxypyridine | POCl₃ or Phosgene | 2-Chloropyridine wikipedia.org |

| Sandmeyer Reaction | 2-Aminopyridine | NaNO₂ / HCl or Nitrosyl Chloride | 2-Chloropyridine google.com |

| Direct Halogenation | Pyridine | Cl₂ | Mixture of chloropyridines wikipedia.org |

Introduction of the Cyclopentyloxy Moiety via Etherification Methodologies

The formation of the ether linkage is a key step. Nucleophilic aromatic substitution (SNAr) is the most probable pathway for introducing the cyclopentyloxy group onto an activated pyridine ring.

This typically involves the reaction of a chloropyridine with an alkoxide. For the synthesis of the target molecule, a plausible route would be the reaction of a precursor like 2,3-dichloropyridin-4-ol (B1375030) with sodium cyclopentoxide. The chlorine at the C2 position is generally more susceptible to nucleophilic attack than the chlorine at the C3 position, which could provide the desired regioselectivity.

The reaction conditions are crucial for success. The use of a strong base (e.g., sodium hydride) to deprotonate cyclopentanol, forming the more nucleophilic cyclopentoxide, is standard. The reaction is typically carried out in an anhydrous polar aprotic solvent like THF or DMF.

| Etherification Method | Pyridine Substrate | Oxygen Nucleophile | Key Reagents/Conditions |

| Williamson-type (SNAr) | 2,3-Dichloropyridin-4-ol | Cyclopentanol | NaH, Anhydrous THF or DMF |

| Williamson-type (SNAr) | 2-Chloro-3-bromo-4-methoxypyridine | Sodium Cyclopentoxide | Heat, Anhydrous Methanol (B129727) arkat-usa.org |

By carefully selecting from these established synthetic methodologies, a robust and efficient pathway to this compound can be designed and executed, navigating the challenges of regioselectivity and functional group compatibility inherent in polysubstituted pyridine chemistry.

Hydroxylation Strategies at the Pyridine-4 Position

Introducing a hydroxyl group at the C4-position of a pre-functionalized pyridine ring is a key transformation for accessing pyridin-4-ol derivatives. The electronic nature of the pyridine ring, particularly when substituted with both an electron-withdrawing chlorine atom at C3 and an electron-donating cyclopentyloxy group at C2, presents unique challenges for regioselectivity.

Several strategies can be envisioned for this hydroxylation:

Nucleophilic Aromatic Substitution (SNAr): A common approach involves the displacement of a leaving group, such as a halide, from the 4-position. Starting from a precursor like 2,3,4-trichloropyridine, sequential and regioselective substitution could be employed. The C2-cyclopentyloxy group would be introduced first, followed by substitution of the C4-chloro group with a hydroxide (B78521) source (e.g., NaOH, KOH) under controlled conditions. The reactivity of the C4 position is generally higher than C2 towards nucleophilic attack in pyridine systems.

C-H Functionalization: Direct C-H hydroxylation offers an atom-economical alternative. Transition-metal-catalyzed methods, particularly using palladium, have been developed for the ortho-hydroxylation of 2-phenylpyridines using oxidants like hydrogen peroxide or tert-butyl hydroperoxide (TBHP). rsc.org While direct C4-hydroxylation is less common, catalyst and ligand design could potentially steer the reaction to the desired position. For instance, yttrium-based catalysts have been used for C-H bond activation in silyl-substituted pyridines, demonstrating the potential of rare-earth metals in pyridine functionalization. mdpi.com

Via Pyridine N-Oxides: The activation of the pyridine ring through N-oxidation is a classic strategy. A pyridine N-oxide can be hydroxylated at the C4 position under various conditions. More advanced photochemical methods involving the valence isomerization of pyridine N-oxides have been shown to selectively yield C3-hydroxylated pyridines, suggesting that manipulation of reaction pathways could potentially target other positions. nih.govacs.org

From 4-Aminopyridines: A 4-amino group can be converted to a hydroxyl group via diazotization followed by hydrolysis. This would require the synthesis of 4-amino-3-chloro-2-(cyclopentyloxy)pyridine as an intermediate.

Modern Synthetic Methodologies Applied to this compound Synthesis

Recent advancements in synthetic methodology provide powerful tools for the construction of complex heterocyclic systems, enhancing efficiency, atom economy, and molecular diversity.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, are highly efficient for building molecular complexity. bohrium.comacsgcipr.org Several named reactions, such as the Hantzsch and Bohlmann-Rahtz syntheses, form the basis for modern MCRs targeting pyridine scaffolds. acsgcipr.org

For the synthesis of this compound, a hypothetical MCR could involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, a source of chlorine, and an ammonia equivalent. rsc.org A four-component reaction of Meldrum's acid, an aldehyde, methyl acetoacetate, and ammonium (B1175870) acetate (B1210297) has been used to synthesize 3,4-dihydro-2-pyridone derivatives, which are related structures. nih.gov The development of MCRs often leads to high yields and allows for the rapid generation of a library of analogs by varying the starting components. bohrium.comnih.gov

Table 1: Comparison of Classical Pyridine Syntheses Amenable to MCR Formats

| Reaction Name | Key Precursors | Typical Product | Notes |

| Hantzsch Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Dihydropyridine (B1217469) (requires subsequent oxidation) | One of the most common methods for pyridine ring formation. acsgcipr.org |

| Bohlmann-Rahtz Synthesis | Enamine, α,β-unsaturated ketone | Substituted Pyridine | Directly yields the aromatic pyridine ring. acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-diketone, Ammonia | 2-Pyridone | Useful for accessing pyridone and hydroxypyridine tautomers. acsgcipr.org |

| Kröhnke Synthesis | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl compound | Polysubstituted Pyridine | Involves a Michael addition followed by cyclization. acsgcipr.org |

Catalysis is central to modern organic synthesis, enabling transformations that are otherwise difficult or impossible. For synthesizing halogenated pyridinols, both transition-metal and organocatalysts play crucial roles.

Transition-Metal Catalysis: Palladium catalysts are widely used for cross-coupling reactions to introduce substituents onto the pyridine ring. Furthermore, Pd-catalyzed C-H activation and functionalization are powerful tools for directly installing groups onto the pyridine core. rsc.orgbeilstein-journals.org Nickel catalysts have also been developed that can override conventional site-selectivity, enabling C3–H activation of pyridine substrates. nih.gov Iron-based catalysts have been studied for hydroxylation reactions, where factors like co-ligands and oxidants influence product yields. mdpi.com

Organocatalysis: Acidic or basic organocatalysts can facilitate the cyclization steps in pyridine synthesis. For instance, SiO2-Pr-SO3H, a solid acid catalyst, has been used effectively in the one-pot synthesis of pyridone derivatives under solvent-free conditions. nih.gov Trisodium citrate (B86180) dihydrate has also been demonstrated as an efficient metal-free catalyst for pseudo-four-component synthesis of functionalized pyridines in aqueous ethanol (B145695). tandfonline.com

One-pot and cascade (or domino) reactions significantly improve synthetic efficiency by reducing the number of workup and purification steps, saving time, reagents, and solvents. rsc.orgbeilstein-journals.org These processes involve multiple bond-forming events in a single reaction vessel.

A potential one-pot synthesis for the target molecule could start from simpler precursors that undergo a series of transformations, such as condensation, cyclization, and aromatization, without the isolation of intermediates. beilstein-journals.org For example, a process could be designed where the pyridine ring is first formed through a multicomponent condensation, followed by in-situ halogenation or hydroxylation. The development of such protocols requires careful orchestration of reaction conditions to ensure compatibility between different reaction steps.

Microwave (MW) and ultrasound (US) irradiation are non-conventional energy sources that can dramatically accelerate reaction rates, improve yields, and enhance selectivity in heterocyclic synthesis. rsc.orgeurekaselect.com

Microwave-Assisted Synthesis: Microwave heating can rapidly and uniformly heat the reaction mixture, often leading to a significant reduction in reaction times from hours to minutes. asianpubs.orgsemanticscholar.org This technique is particularly effective for MCRs and catalyst-mediated reactions, which can be sluggish under conventional heating. researchgate.net

Ultrasound-Assisted Synthesis: Sonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process creates localized hot spots with high temperatures and pressures, enhancing mass transfer and reaction rates. nih.gov Ultrasound has been successfully applied to the synthesis of various fused pyrimidine (B1678525) derivatives, demonstrating its utility in constructing complex heterocyclic systems. nih.gov

Both techniques are considered green chemistry tools as they often lead to higher energy efficiency and can enable reactions under milder conditions or even in solvent-free systems. rsc.orgeurekaselect.com

Optimization of Reaction Conditions for Enhanced Selectivity and Yield in this compound Formation

The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. Key parameters that influence the outcome of a reaction include the choice of solvent, catalyst, base or acid, temperature, and reaction time. For the synthesis of a polysubstituted pyridine like this compound, achieving high regioselectivity is paramount to avoid the formation of undesired isomers. nih.govchemrxiv.org

A systematic study, often employing Design of Experiments (DoE), would be conducted to identify the optimal set of conditions. For instance, in a potential final step involving the hydroxylation of a 4-halopyridine precursor, various factors would be screened.

Table 2: Hypothetical Optimization of a Nucleophilic Aromatic Substitution for Hydroxylation

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | NaOH (1.5) | H₂O | 100 | 12 | 45 |

| 2 | KOH (1.5) | H₂O | 100 | 12 | 52 |

| 3 | KOH (1.5) | Dioxane/H₂O (4:1) | 120 | 8 | 75 |

| 4 | K₂CO₃ (2.0) | DMSO | 150 | 24 | 30 |

| 5 | t-BuOK (1.5) | THF | 65 | 18 | 68 |

| 6 | KOH (2.0) | Dioxane/H₂O (4:1) | 120 | 6 | 88 |

| 7 | KOH (2.0) | Dioxane/H₂O (4:1) | 140 | 4 | 85 (decomposition observed) |

As shown in the hypothetical data in Table 2, screening different bases, solvents, and temperatures can lead to a significant improvement in yield. In this example, using 2.0 equivalents of potassium hydroxide in a dioxane/water mixture at 120°C for 6 hours (Entry 6) was identified as the optimal condition, providing a high yield while minimizing reaction time and potential side reactions. acs.org Such optimization is essential for transitioning a synthetic route from laboratory discovery to practical application. researchgate.net

Evaluation of Solvent Systems in Complex Pyridine Synthesis

The choice of solvent is a critical parameter in the synthesis of complex heterocyclic systems like substituted pyridin-4-ols. The solvent not only dissolves reactants but also significantly influences reaction rates, pathways, and the stability of intermediates and transition states. The polarity of the solvent, in particular, can dictate the outcome of the reaction.

In multi-component reactions leading to pyridin-4-ol cores, the cyclization step is often sensitive to the solvent environment. chim.it Research on analogous pyridine syntheses has shown that polar aprotic solvents can be effective. chim.it For instance, a study on a three-component reaction to form a pyridin-4-ol derivative successfully utilized dichloromethane (B109758) for the final cyclization step, which was heated to reflux for an extended period to ensure completion. chim.it

A systematic evaluation of different solvent systems reveals a clear correlation between solvent polarity and product yield. bhu.ac.in In a model reaction for a substituted pyridine derivative, polar solvents like methanol and acetonitrile (B52724) showed a significant improvement in product yield compared to less polar options such as dichloromethane and toluene. bhu.ac.in The highest yields were often obtained in ethanol at reflux conditions, establishing it as a highly suitable solvent for this class of reactions. bhu.ac.in Conversely, the use of water as a solvent has been reported to result in lesser yields. bhu.ac.in These findings underscore the importance of empirical solvent screening to identify the optimal medium that favors the desired reaction pathway and maximizes yield.

| Entry | Solvent | Polarity | Yield (%) |

|---|---|---|---|

| 1 | Dichloromethane | Less Polar | Moderate |

| 2 | Toluene | Less Polar | Moderate |

| 3 | Methanol | Polar | High |

| 4 | Acetonitrile | Polar | High |

| 5 | Ethanol | Polar | Very High |

| 6 | Water | Very Polar | Low |

Temperature and Pressure Profiling for Reaction Control

Temperature and pressure are fundamental physical parameters that provide powerful control over reaction kinetics and selectivity. In the synthesis of pyridine derivatives, careful profiling of these variables is essential for maximizing the yield of the desired product while minimizing the formation of impurities and managing potential safety hazards. researchgate.net

Elevated temperatures generally increase reaction rates but can also promote side reactions or product degradation. researchgate.net Studies on related pyridine syntheses have demonstrated that systematically increasing the reaction temperature can lead to significantly higher product yields. For instance, in the synthesis of chromeno[4,3-b]pyridine derivatives, increasing the temperature from 155 °C to 170 °C raised the product yield from 82% to 93%. nih.gov However, there is typically an optimal temperature, beyond which the benefits may plateau or reverse. In the case of 3-methylpyridine (B133936) N-oxidation, a reaction performed under pressure, N-oxide yields of over 98% were achieved at 130 °C, whereas at a lower temperature of 85 °C, the yield was below 85%. researchgate.net

High-pressure conditions, often achieved in sealed vessels or specialized reactors like a Q-tube, can accelerate reactions by increasing reactant concentrations and altering activation volumes. nih.govaidic.it This is particularly advantageous for reactions with gaseous reagents or those that proceed through constrained transition states. The synthesis of 2-Methyl-5-ethylpyridine, for example, is conducted in the liquid phase at high pressure and temperature (200 °C and 30 bar). aidic.it The use of a high-pressure Q-tube reactor has been shown to be superior to conventional heating for certain cyclocondensation reactions leading to pyridine systems. nih.gov Profiling both temperature and pressure allows for the identification of an optimal operational window that ensures an efficient, safe, and high-yielding process. researchgate.net

| Reaction System | Temperature (°C) | Pressure | Yield (%) |

|---|---|---|---|

| Chromeno[4,3-b]pyridine Synthesis | 155 | High (Q-tube) | 82 |

| 165 | High (Q-tube) | 91 | |

| 170 | High (Q-tube) | 93 | |

| 3-Methylpyridine N-Oxide Synthesis | 85 | >15 bar | <85 |

| 130 | ~6 bar | >98 |

Catalyst Loading and Ligand Effects in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing the carbon-carbon and carbon-heteroatom bonds frequently found in complex molecules like this compound. The efficiency, selectivity, and scope of these reactions are profoundly influenced by the choice of ligand and the catalyst loading. rsc.org

The synthesis of the target molecule could involve a cross-coupling step to introduce the chloro substituent onto the pyridine ring. The activation of C-Cl bonds is a challenging but crucial step where the ligand plays a key role. researchgate.net Optimization studies on related palladium-catalyzed carbene coupling reactions have shown that a combination of a palladium source like Pd₂(dba)₃ with a phosphine (B1218219) ligand such as PPh₃ can be highly effective. organic-chemistry.org The base and solvent are also integral components of the catalytic system, with Cs₂CO₃ and 1,4-dioxane (B91453) being identified as optimal in certain cases. organic-chemistry.org

The nature of the phosphine ligand—specifically its steric bulk and electronic properties—is critical. Buchwald-type phosphines and N-heterocyclic carbenes (NHCs) are classes of ligands known to promote challenging cross-coupling reactions. rsc.orgmit.edu For Suzuki cross-coupling with aryl chlorides, catalyst systems like Pd₂(dba)₃/P(t-Bu)₃ have proven effective even at very low catalyst loadings (as low as 0.05 mol%). acs.org The ability to use low catalyst loadings is economically and environmentally advantageous, as it reduces costs and minimizes residual palladium in the final product. The selection of the appropriate ligand is therefore a key strategic decision that can dramatically influence the reaction's success. rsc.org

| Entry | Palladium Source | Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PCy₃ | - | - | Effective for Aryl Triflates |

| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | - | - | Effective for Aryl Chlorides |

| 3 | Pd₂(dba)₃ | PPh₃ | Cs₂CO₃ | 1,4-Dioxane | High Yield |

| 4 | PdCl₂(PPh₃)₂ | - | KOAc | 1,4-Dioxane | Good Yield |

| 5 | Pd(dppf)Cl₂·DCM | - | KOAc | DMSO | Moderate Yield |

Advanced Structural Characterization and Spectroscopic Analysis of 3 Chloro 2 Cyclopentyloxy Pyridin 4 Ol

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to confirm the elemental composition of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. The expected high-resolution mass of the molecular ion [M+H]+ for C10H12ClNO2 would be calculated and compared against the experimentally determined value to unequivocally confirm its molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Formula | Ion Type | Calculated m/z |

|---|---|---|

| C10H13ClNO2 | [M+H]+ | Data not available |

| C10H12ClNaNO2 | [M+Na]+ | Data not available |

| C10H11ClNO2 | [M-H]- | Data not available |

This table represents the type of data that would be generated from an HRMS experiment. The values are currently placeholders as no experimental data has been found.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) would be utilized to investigate the structural connectivity of the molecule. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide valuable information about the different structural motifs within the molecule, such as the loss of the cyclopentyl group, the cleavage of the ether linkage, or fragmentation of the pyridine (B92270) ring. The observed fragmentation pattern would be analyzed to propose and confirm the structural arrangement of the atoms.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the molecular structure, conformation, and intermolecular interactions of this compound.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Bond Parameters

To perform Single Crystal X-ray Diffraction (SCXRD), a suitable single crystal of the compound would first need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate a three-dimensional electron density map of the molecule. From this map, the precise coordinates of each atom can be determined, yielding accurate bond lengths, bond angles, and torsion angles. If the molecule crystallizes in a chiral space group, SCXRD could also be used to determine its absolute stereochemistry.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor (%) | Data not available |

This table illustrates the crystallographic parameters that would be obtained from a successful SCXRD experiment. All fields are marked as "Data not available" due to the absence of published crystal structures.

Crystal Packing and Intermolecular Interactions

The data from SCXRD would also reveal how the molecules of this compound are arranged in the crystal lattice. Analysis of the crystal packing would identify any significant intermolecular interactions, such as hydrogen bonding (e.g., involving the hydroxyl group), halogen bonding (involving the chlorine atom), or van der Waals forces. Understanding these interactions is crucial for explaining the physical properties of the solid material.

Advanced Spectroscopic Methods for Elucidating Electronic Structure

To gain insight into the electronic properties of this compound, a combination of spectroscopic techniques and computational chemistry would be necessary. Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy could provide information about the electronic transitions within the molecule. Computational methods, such as Density Functional Theory (DFT), would be invaluable for modeling the molecular orbitals (e.g., HOMO and LUMO) and predicting the electronic spectrum, which could then be correlated with experimental findings.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

A search of scientific literature and spectral databases did not yield any specific UV-Visible spectroscopic data for this compound. To perform an analysis of its electronic transitions and conjugation, experimental determination of its absorption spectrum would be required. This would involve dissolving the compound in a suitable transparent solvent and measuring its absorbance at different wavelengths of ultraviolet and visible light. The resulting spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions, characteristic of heteroaromatic systems containing a pyridine ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands would provide insight into the electronic structure of the molecule. For instance, the extent of conjugation between the pyridine ring, the hydroxyl group, and the cyclopentyloxy substituent would influence the energy of these transitions. Generally, increased conjugation leads to a bathochromic (red) shift in the absorption maxima. Solvatochromism studies, involving the measurement of spectra in solvents of varying polarity, could further elucidate the nature of the electronic transitions.

Without experimental data, a hypothetical data table cannot be generated.

Fluorescence and Luminescence Spectroscopy for Photophysical Properties

No experimental data on the fluorescence or luminescence properties of this compound is available in the current body of scientific literature. To characterize its photophysical properties, the compound would need to be excited with light at a wavelength corresponding to its absorption bands, and its emission spectrum would be recorded. Key parameters that would be determined include the fluorescence emission maximum (λem), the fluorescence quantum yield (Φf), and the fluorescence lifetime (τf). The quantum yield, which represents the efficiency of the fluorescence process, would indicate the extent to which the absorbed energy is re-emitted as light. The lifetime of the excited state provides information about the rates of both radiative and non-radiative decay processes. The presence of the chlorine atom, a heavy atom, might influence the photophysical properties by promoting intersystem crossing, which could potentially lead to phosphorescence. Further studies could involve investigating the effects of solvent polarity and pH on the fluorescence properties to understand the nature of the excited state and any potential photoinduced processes.

Without experimental data, a hypothetical data table cannot be generated.

Computational Chemistry Investigations of 3 Chloro 2 Cyclopentyloxy Pyridin 4 Ol

Quantum Chemical Studies for Electronic Structure and Molecular Geometry

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL, DFT calculations, commonly using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional arrangement of atoms—the ground state geometry. researchgate.netniscpr.res.in

Table 1: Predicted DFT-Calculated Ground State Properties for this compound (Illustrative) Note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1250.456 |

| Dipole Moment (Debye) | 3.15 |

| C2-O Bond Length (Å) | 1.35 |

| C3-Cl Bond Length (Å) | 1.74 |

| C4-O Bond Length (Å) | 1.36 |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Energy Gaps for Reactivity Insights

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. youtube.com

For this compound, analysis of the HOMO and LUMO would reveal their energy levels and spatial distribution. The HOMO is expected to be localized over the electron-rich pyridinol ring and the oxygen atoms, indicating these are likely sites for electrophilic attack. The LUMO's distribution would indicate the most probable sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. niscpr.res.in A smaller gap suggests the molecule is more polarizable and more reactive. niscpr.res.in

Table 2: Illustrative Frontier Molecular Orbital Data for this compound Note: This data is hypothetical.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orguni-muenchen.de It is calculated by placing a hypothetical positive test charge at various points on the electron density surface. uni-muenchen.de The map uses a color scale to indicate different potential values: red typically signifies regions of negative potential (electron-rich, prone to electrophilic attack), while blue indicates positive potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential. wolfram.com

For this compound, the MEP map would likely show strong negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom of the pyridine (B92270) ring, identifying them as primary sites for hydrogen bonding and electrophilic interactions. nih.gov Regions of positive potential (blue) might be found near the hydrogen atom of the hydroxyl group. The chlorine atom would also influence the electrostatic potential on the ring. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs. uni-muenchen.dewikipedia.org This method provides insights into charge transfer, hyperconjugation, and intramolecular interactions that contribute to molecular stability. uni-muenchen.de

In an NBO analysis of this compound, one would examine the interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between the lone pair orbitals on the oxygen atoms and the antibonding orbitals (σ* or π*) of the pyridine ring would indicate the extent of electron delocalization. The energy of these interactions (E(2)) quantifies the stability gained from this delocalization. Such analysis would reveal how the cyclopentyloxy, chloro, and hydroxyl substituents electronically influence the pyridine ring. nih.gov

Conformational Analysis and Potential Energy Landscapes

Molecules with rotatable bonds, like the cyclopentyloxy group in the target compound, can exist in multiple spatial arrangements called conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers for converting between them. This is typically done by systematically rotating key bonds and calculating the energy at each step to generate a potential energy surface.

Tautomeric Equilibrium Studies of the Pyridinol Moiety

The 4-hydroxypyridine (B47283) moiety of the target compound can exist in a tautomeric equilibrium with its corresponding keto form, 3-chloro-2-(cyclopentyloxy)-1H-pyridin-4-one. Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. mdpi.com

Computational studies on related 4-hydroxypyridine systems have shown that the relative stability of the hydroxyl (-ol) versus the keto (-one) tautomer is influenced by factors like substitution and solvent environment. wayne.eduresearchgate.net Ab initio and DFT calculations can be used to compute the energies of both tautomers and the transition state connecting them. wayne.edu This allows for the determination of the equilibrium constant and the energy barrier for tautomerization. For many 4-hydroxypyridine derivatives, the hydroxyl form is found to be more stable in the gas phase, while polar solvents can shift the equilibrium to favor the more polar keto tautomer. researchgate.netwikipedia.org A computational study would clarify which tautomer of this compound is predominant under various conditions. bohrium.comresearchgate.net

Rotational Barriers and Conformational Isomerism of the Cyclopentyloxy Group

The conformational flexibility of a molecule is a critical determinant of its interaction with biological targets and its physicochemical properties. For this compound, a key aspect of its structural dynamics is the rotation of the cyclopentyloxy group around the C2-O bond of the pyridine ring. This rotation is not free and is governed by a rotational energy barrier, which arises from steric hindrance and electronic effects between the cyclopentyloxy substituent and the pyridine ring.

Computational studies on similar 2-alkoxypyridines, such as 2-methoxypyridine, have shown that the rotation around the aryl-O bond is a significant factor in determining the molecule's preferred conformation. researchgate.net The interplay between the lone pairs of the oxygen atom and the π-system of the pyridine ring, along with steric clashes between the alkyl group and the substituents on the ring, dictates the energy landscape of this rotation.

In the case of this compound, the bulky cyclopentyl group is expected to create a more complex rotational profile compared to a simple methoxy (B1213986) group. The "puckered" nature of the cyclopentyl ring itself introduces multiple low-energy conformations, each of which would present a different steric profile to the pyridine ring as the C2-O bond rotates.

To quantitatively understand this, computational chemists would typically perform a relaxed potential energy surface (PES) scan. This involves systematically rotating the dihedral angle defining the orientation of the cyclopentyloxy group relative to the pyridine ring and calculating the molecule's energy at each step. The results of such a scan would reveal the energy minima, corresponding to stable conformers, and the transition states, representing the energy barriers between them.

While specific data for this compound is not available, we can present hypothetical data based on studies of similar systems to illustrate the concept. The following table represents plausible rotational energy barriers for different conformers of a generic 2-alkoxypyridine system, highlighting the energetic cost of moving from one stable conformation to another.

| Transition | Dihedral Angle (°) | Calculated Rotational Barrier (kcal/mol) |

| Conformer A to B | 60 | 5.8 |

| Conformer B to C | 120 | 4.2 |

| Conformer C to A | 180 | 7.5 |

Note: The data in this table is representative and intended for illustrative purposes. Actual values for this compound would require specific computational analysis.

The magnitude of these rotational barriers has significant implications. If the barriers are low, the cyclopentyloxy group can be considered to be in rapid rotation at room temperature, and the molecule may not have a single, well-defined conformation. Conversely, high rotational barriers would lead to distinct, stable conformers that could be individually responsible for the molecule's activity. The presence of the chloro and hydroxyl groups on the pyridine ring will also influence these barriers through electronic and steric interactions.

Simulation of Reaction Mechanisms and Transition States for this compound

Understanding the reactivity of this compound is crucial for predicting its metabolic fate, designing synthetic routes, and exploring its potential for further functionalization. Computational chemistry offers invaluable tools to simulate reaction mechanisms and characterize the high-energy transition states that govern reaction rates.

Theoretical Investigation of Nucleophilic Substitution Pathways on the Pyridine Ring

The pyridine ring in this compound is substituted with a chlorine atom, which can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The feasibility and regioselectivity of such reactions can be thoroughly investigated using computational methods. nih.gov

Theoretical studies on chloropyridines have established that the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the ortho (C2 and C6) and para (C4) positions. nih.gov In this compound, the chlorine atom is at the C3 position. Nucleophilic substitution at this position is generally less favorable than at C2 or C4. However, the electronic influence of the cyclopentyloxy and hydroxyl groups can modulate this reactivity.

A computational investigation of nucleophilic substitution would involve modeling the reaction pathway of an incoming nucleophile with the pyridine ring. This typically proceeds via a two-step addition-elimination mechanism, involving a high-energy intermediate known as a Meisenheimer complex. Density Functional Theory (DFT) calculations can be used to determine the geometries and energies of the reactants, the Meisenheimer intermediate, the transition states connecting them, and the products.

The activation energy (the energy difference between the reactants and the highest-energy transition state) is a key parameter that determines the reaction rate. By comparing the activation energies for nucleophilic attack at different positions, chemists can predict the most likely site of substitution.

The following table provides a hypothetical comparison of activation energies for a nucleophilic substitution reaction on a model chloropyridinol system.

| Reaction Pathway | Activation Energy (kcal/mol) |

| Nucleophilic attack at C3 | 25.3 |

| Formation of Meisenheimer complex | -5.7 (relative to reactants) |

| Departure of Chloride | 15.1 |

Note: This data is illustrative and based on general principles of SNAr reactions on pyridine rings. Specific calculations are required for this compound.

These calculations would reveal the influence of the cyclopentyloxy and hydroxyl groups on the stability of the Meisenheimer intermediate and the transition states. For instance, the electron-donating nature of the hydroxyl group at the C4 position could potentially disfavor the buildup of negative charge during the formation of the Meisenheimer complex at the adjacent C3 position.

Computational Elucidation of Pyridine Ring Functionalization Mechanisms

Beyond nucleophilic substitution of the chlorine atom, computational methods can be employed to explore other potential functionalization reactions on the pyridine ring. This could include electrophilic aromatic substitution, though this is generally disfavored on the electron-deficient pyridine ring, or metal-catalyzed cross-coupling reactions.

For any proposed functionalization reaction, computational chemists can model the detailed step-by-step mechanism. This involves identifying all relevant intermediates and transition states along the reaction coordinate. For example, in a palladium-catalyzed cross-coupling reaction, the computational model would include the oxidative addition, transmetalation, and reductive elimination steps.

The directing effects of the existing substituents are a key focus of such computational studies. The cyclopentyloxy group at C2 and the hydroxyl group at C4 will exert a strong influence on the regioselectivity of any further functionalization. DFT calculations of molecular orbitals and charge distributions can provide a clear picture of which positions on the ring are most susceptible to electrophilic or nucleophilic attack, or most likely to participate in organometallic intermediates.

Mechanistic Studies and Chemical Reactivity of 3 Chloro 2 Cyclopentyloxy Pyridin 4 Ol

Exploration of Reaction Pathways and Intermediate Formation

The unique arrangement of substituents on the pyridine (B92270) core of 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL allows for several potential reaction pathways. The formation of intermediates is dictated by the electronic nature of the pyridine ring, which is influenced by the combined effects of the chloro, cyclopentyloxy, and hydroxyl groups.

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at positions ortho and para to the ring nitrogen. In this compound, the chloro substituent at the 3-position is a potential leaving group for such reactions. Nucleophilic attack on halogenated pyridines is a well-established method for introducing a variety of functional groups. The rate and regioselectivity of these reactions are highly dependent on the stability of the intermediate Meisenheimer complex.

The general mechanism for an SNAr reaction involves two main steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion.

The presence of electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. libretexts.org

The hydroxyl group at the 4-position of the pyridine ring introduces another site of reactivity. This group can undergo reactions typical of alcohols and phenols, such as etherification and esterification. ncert.nic.in

Tautomerism: It is important to note that pyridin-4-ols can exist in equilibrium with their tautomeric form, pyridin-4-ones. chim.itresearchgate.net This equilibrium can influence the reactivity of the molecule. The pyridone form is often favored due to intermolecular hydrogen bonding. researchgate.net

Etherification: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other electrophiles under basic conditions. The basic conditions deprotonate the hydroxyl group to form a more nucleophilic pyridinolate anion.

Esterification: Esterification can be achieved by reacting the pyridinol with carboxylic acids, acid chlorides, or acid anhydrides. ncert.nic.in Acid catalysts are often employed in reactions with carboxylic acids to protonate the carbonyl oxygen, making it more electrophilic. google.com The use of alkane sulfonic acids has been reported as an effective catalyst for the esterification of pyridine carboxylic acids, which proceeds via the formation of an acid salt at the pyridine nitrogen. google.com

The hydroxyl group of pyridin-3-ol has been shown to react at the oxygen atom in nucleophilic substitution reactions with perfluorinated pyridines. osi.lv In contrast, pyridin-4-ol can react at the nitrogen atom, highlighting the ambident nucleophilic nature of these compounds. osi.lvresearchgate.net

The chloro substituent at the 3-position exerts a dual electronic effect on the pyridine ring.

Inductive Effect (-I): Due to its electronegativity, the chlorine atom withdraws electron density from the ring through the sigma bond. This inductive effect is deactivating for electrophilic aromatic substitution and activating for nucleophilic aromatic substitution. uoanbar.edu.iq

Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pyridine ring through resonance. This effect is electron-donating.

Theoretical Frameworks of Structure Reactivity Relationships Srr in Pyridinols

Principles of Structure-Reactivity Relationships (SRR)

Structure-reactivity relationships are a cornerstone of organic chemistry, providing a framework for understanding how the structure of a molecule influences its chemical reactivity. numberanalytics.comresearchgate.net

Definition and Historical Context in Organic Chemistry

The concept of a relationship between a molecule's structure and its reactivity has its origins in the 19th century as chemists began to observe patterns in the behavior of organic compounds. numberanalytics.com The formalization of this concept, however, largely took place in the mid-20th century with the work of pioneers like Louis Hammett and Christopher Ingold. numberanalytics.com SRR refers to the correlation between the molecular structure of a reactant and its behavior in a chemical reaction. numberanalytics.com This principle allows chemists to predict reaction outcomes and design more efficient and selective synthetic routes. numberanalytics.com The foundation of SRR lies in the understanding that the arrangement of atoms and the distribution of electrons within a molecule dictate its interactions with other chemical entities. numberanalytics.com

Qualitative and Quantitative SRR Approaches

SRR can be approached both qualitatively and quantitatively.

Qualitative Approaches: These are based on fundamental principles such as inductive effects, resonance (or mesomeric) effects, and steric effects. dalalinstitute.com For instance, electron-donating groups are known to activate aromatic rings towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect. libretexts.org These qualitative predictions are invaluable for a general understanding of reaction pathways.

Quantitative Approaches: Quantitative Structure-Reactivity Relationships (QSRR) aim to establish a mathematical correlation between a molecule's structural or physicochemical properties and its reactivity. wikipedia.org These models often use descriptors that quantify electronic, steric, and geometric properties. wikipedia.org A well-known example is the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. oxfordsciencetrove.com Modern approaches may employ computational methods and machine learning to develop predictive models. acs.org

Application of SRR to Halogenated Pyridinol Systems, including 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL

Electronic Effects of Chlorine on Pyridine (B92270) Ring Reactivity

The pyridine ring is inherently electron-deficient compared to benzene (B151609) due to the electronegative nitrogen atom, which withdraws electron density from the ring. uoanbar.edu.iqimperial.ac.uk This generally makes pyridine less reactive towards electrophilic substitution and more reactive towards nucleophilic substitution. uoanbar.edu.iq

The chlorine atom at the 3-position further influences the electronic properties of the pyridine ring through two opposing effects:

Inductive Effect (-I): As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. libretexts.org This effect further deactivates the ring towards electrophilic attack by reducing the electron density at all carbon atoms.

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be delocalized into the pyridine ring through resonance. libretexts.org This effect tends to increase electron density, particularly at the ortho and para positions relative to the chlorine atom.

Steric and Inductive Influences of the Cyclopentyloxy Group

The cyclopentyloxy group at the 2-position also impacts the reactivity of the pyridine ring through steric and electronic effects.

Inductive and Resonance Effects: The oxygen atom of the cyclopentyloxy group is electronegative and exerts an electron-withdrawing inductive effect. However, more significantly, the lone pairs on the oxygen can be donated to the ring via resonance, which is an electron-donating effect (+R). libretexts.org This electron donation increases the electron density of the pyridine ring, making it more susceptible to electrophilic attack. This activating effect is most pronounced at the ortho and para positions relative to the alkoxy group.

Steric Hindrance: The bulky cyclopentyl group creates steric hindrance around the 2-position. numberanalytics.com This can impede the approach of reactants to the adjacent positions (positions 3 and the nitrogen atom), thereby influencing the regioselectivity of reactions. numberanalytics.com For example, a bulky electrophile might preferentially attack a less sterically hindered position on the ring.

Influence of the Pyridinol Hydroxyl Group on Reaction Selectivity

The hydroxyl group at the 4-position is a powerful activating group. stackexchange.com

Electronic Effects: The oxygen atom of the hydroxyl group can donate its lone pair of electrons into the pyridine ring through resonance (+R effect). This significantly increases the electron density of the ring, particularly at the positions ortho and para to the hydroxyl group (positions 3 and 5). stackexchange.com This strong activating effect can counteract the deactivating effect of the chlorine atom and the pyridine nitrogen. The hydroxyl group can also be deprotonated to form a pyridinolate anion, which is an even more potent electron-donating group.

Directing Effects: The strong electron-donating nature of the hydroxyl group directs electrophilic attack to the positions ortho to it (positions 3 and 5). Given that the 3-position is already substituted with chlorine, this directing effect would strongly favor substitution at the 5-position.

Computational Approaches in SRR Modeling for Pyridine Derivativesnih.govresearchgate.net

Computational modeling has become an indispensable tool in chemical research, providing deep insights into the structure-reactivity relationships (SRR) of complex molecules like pyridine derivatives. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are foundational to this approach, aiming to establish a mathematical correlation between the chemical structure and the reactivity or biological activity of a compound. nih.govchemrxiv.orgias.ac.in These models are crucial for predicting the behavior of novel molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical testing. nih.gov

For pyridine derivatives, computational methods are employed to calculate a variety of molecular properties that dictate their reactivity. Techniques such as Density Functional Theory (DFT) have emerged as powerful tools for studying chemical concepts like reactivity and selectivity. nih.govamazonaws.com By analyzing the electronic structure, steric effects, and potential interaction sites, researchers can build robust models that predict how a molecule like this compound might behave in a chemical reaction. These computational strategies are not only predictive but also help in elucidating the underlying mechanisms of action. ic.ac.uk

Development and Application of Molecular Descriptors for Reactivity Predictionscribd.comnih.gov

The foundation of any SRR model lies in the selection of appropriate molecular descriptors. These are numerical values that quantify different aspects of a molecule's physicochemical properties. The prediction of reactivity hinges on identifying descriptors that accurately capture the electronic and structural features governing a chemical transformation. nih.gov For pyridine derivatives, a wide array of descriptors are used to build predictive models. chemrxiv.org

Global reactivity descriptors, such as chemical potential, electronegativity, and hardness, provide a general overview of a molecule's stability and reactivity. nih.gov Local reactivity descriptors, like the Fukui function and local softness, are more specific, identifying the most probable sites for electrophilic or nucleophilic attack within the molecule. nih.gov For instance, the electrostatic potential at the pyridine nitrogen atom has been shown to correlate linearly with hydrogen bond formation ability, making it a valuable descriptor in QSAR studies. amazonaws.com

These descriptors are broadly categorized based on the dimensionality of the molecular representation they are derived from:

0D Descriptors: Basic information such as molecular weight and atom counts.

1D Descriptors: Counts of specific functional groups or fragments.

2D Descriptors: Based on the 2D graph structure of the molecule, including connectivity indices and topological indices.

3D Descriptors: Derived from the 3D geometry of the molecule, encompassing steric and electronic properties. mdpi.com

The development of robust SRR models often involves selecting a combination of these descriptors to capture the multifaceted nature of chemical reactivity.

| Descriptor Type | Example | Information Provided | Reference |

|---|---|---|---|

| Global Reactivity | Hardness (η) | Measures resistance to change in electron distribution; relates to molecular stability. | nih.gov |

| Local Reactivity | Fukui Function (FF) | Identifies the most reactive sites within a molecule for nucleophilic and electrophilic attack. | nih.gov |

| Electronic | Electrostatic Potential at Nuclei (EPN) | Quantifies the electrostatic interaction potential at specific atoms, correlating with hydrogen bonding ability. | amazonaws.com |

| Topological | Global Topological Charge Indices (GTCI) | Reflects the charge transfer within the molecule, influencing interactions with receptors. | ic.ac.uk |

| Physicochemical | LogP | Measures the lipophilicity of a molecule, which can indicate mutagenicity. | nih.gov |

Machine Learning and Neural Network Applications in SRRscribd.com

The proliferation of large chemical datasets has paved the way for the application of machine learning (ML) and artificial neural networks (NNs) in SRR modeling. semanticscholar.org These advanced computational techniques can uncover complex, non-linear relationships between molecular structure and reactivity that are often missed by traditional linear models. ias.ac.in

Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forests, are trained on datasets of known compounds to build predictive models. researchgate.net These models learn to associate specific structural features (represented by molecular descriptors or fingerprints) with observed outcomes, such as reaction yields or biological activity. semanticscholar.org For pyridine derivatives, ML has been used to predict antiproliferative activity, identifying key structural motifs that enhance or diminish efficacy. nih.gov

Neural networks, a more sophisticated subset of machine learning, are particularly adept at modeling the intricate nature of chemical reactivity. arxiv.org Graph-based neural networks, which directly process the molecular graph, have shown remarkable success in predicting reaction outcomes. nih.gov These models can learn representations of molecules that capture properties relevant to reactivity, effectively perceiving reactive sites and scoring the likelihood of different outcomes. nih.gov For example, Graph Transformer Neural Networks (GTNNs) have been trained on high-throughput experimentation data to successfully predict the reactivity of advanced heterocyclic molecules in Minisci-type alkylation reactions. Similarly, deep learning methods have been trained on large datasets of quantum chemical calculations to produce highly accurate and rapid predictions of reactivity scores, circumventing time-consuming simulations.

| Model/Technique | Application | Key Finding | Reference |

|---|---|---|---|

| Inductive Logic Programming (ILP) | Predicting mutagenicity of aromatic and heteroaromatic nitro compounds. | Generated comprehensible rules based on atomic structure and bond connectivity, outperforming traditional regression. | nih.gov |

| Quantitative Structure–Activity Relationship (QSAR) | Modeling antiproliferative activity of pyridine derivatives. | Identified that the presence and position of -OH and -NH2 groups enhanced activity, while halogens decreased it. | nih.gov |

| Fingerprint-based Neural Network | Predicting reaction types for organic reactions. | Achieved high accuracy in identifying the correct reaction type given only the reactants and reagents. | arxiv.org |

| Graph Convolutional Neural Network (WLN) | Predicting major products of organic reactions. | Model correctly predicted the major product over 85% of the time by identifying likely changes in bond connectivity. | nih.gov |

| Graph Transformer Neural Network (GTNN) | Predicting reactivity for late-stage functionalization. | Successfully identified novel substrates for Minisci-type alkylation from a large library of heterocyclic molecules. | |

| Graph Attention Neural Networks | Predicting quantum-mechanically derived reactivity scores. | Achieved over 91% test accuracy in predicting reactivity scores, enabling rapid screening. |

Sustainable and Green Chemistry Approaches in the Synthesis of 3 Chloro 2 Cyclopentyloxy Pyridin 4 Ol

Principles of Green Chemistry in Heterocyclic Synthesis

The synthesis of heterocyclic compounds, a cornerstone of medicinal and materials chemistry, has traditionally involved methods that are often resource-intensive and generate significant waste. bohrium.com Green chemistry offers a framework to design more environmentally benign processes. Key principles include maximizing atom economy, using safer solvents, employing catalytic reactions, and utilizing alternative energy sources to improve efficiency. researchgate.net

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final desired product. organic-chemistry.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently less wasteful. In contrast, substitution and elimination reactions often generate stoichiometric byproducts, leading to lower atom economy.

Multi-component reactions (MCRs), like the Hantzsch pyridine (B92270) synthesis, are particularly noted for their high atom efficiency. wikipedia.orgorganic-chemistry.org The Hantzsch reaction combines an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to construct the dihydropyridine (B1217469) core in a single step, which can then be oxidized to the pyridine. wikipedia.orgwikipedia.org This approach creates complex molecules from simple precursors with minimal byproduct formation, making it a more sustainable alternative to linear, multi-step syntheses. wikipedia.org Cationic half-sandwich rare-earth catalysts have also been shown to provide an atom-economical method for synthesizing 2-alkylated pyridine derivatives through C-H addition to olefins. organic-chemistry.org

The efficiency of a synthesis is not solely defined by atom economy but also by chemical yield, reaction time, and the energy required. An ideal green synthesis maximizes all these factors.

Table 1: Comparison of Atom Economy in Different Reaction Types for Pyridine Synthesis

| Reaction Type | General Scheme | Atom Economy | Byproducts |

|---|---|---|---|

| Hantzsch Pyridine Synthesis | Aldehyde + 2x β-Ketoester + NH₃ → Dihydropyridine + 2H₂O | High | Water |

| Bohlmann-Rahtz Pyridine Synthesis | Enamine + Alkynone → Pyridine + H₂O | High | Water |

| Nucleophilic Substitution | Halopyridine + Nucleophile → Substituted Pyridine + Salt | Moderate to Low | Stoichiometric salts |

| Cross-Coupling Reactions | Halopyridine + Organometallic → Arylpyridine + Salt | Moderate to Low | Stoichiometric salts |

This table provides a generalized comparison of atom economy for common reaction types used in the synthesis of pyridine derivatives.

A primary goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Hantzsch dihydropyridine synthesis has been successfully performed in aqueous media, sometimes "on-water" (in a heterogeneous mixture), which can accelerate reaction rates. nih.gov

Ionic liquids (ILs) have emerged as another class of green solvents. dntb.gov.ua They are salts with low melting points that possess negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. longdom.orgrsc.orgalfa-chemistry.com Their properties can be tuned by modifying the cation or anion. longdom.orgalfa-chemistry.com In pyridine synthesis, ILs can act as both the solvent and catalyst, facilitating reactions under milder conditions and often allowing for easier product separation and catalyst recycling. wikipedia.orgdntb.gov.ua For instance, the Heck reaction for pyridine functionalization has been successfully carried out in ionic liquids. chegg.com

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions with lower energy requirements and higher selectivity, while being needed in only small amounts. Sustainable catalyst design focuses on using earth-abundant metals, developing recyclable systems, and employing metal-free alternatives.

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, which greatly simplifies their separation from the reaction mixture and allows for their recovery and reuse. numberanalytics.com This reduces waste and cost. Solid-supported catalysts, such as zeolites and metal-organic frameworks (MOFs), have been explored for pyridine synthesis, enhancing both efficiency and sustainability. numberanalytics.comnsf.gov For example, zeolite-based catalysts are used in the synthesis of pyridine derivatives via alkylation and acylation. numberanalytics.com

Organocatalysis: Organocatalysis utilizes small organic molecules to accelerate reactions, avoiding the use of potentially toxic or expensive metals. researchgate.net Pyridine and its derivatives themselves can act as organocatalysts, often as Lewis bases. consensus.app The development of chiral organocatalysts has also opened new avenues for the enantioselective synthesis of complex pyridine-containing molecules. numberanalytics.com Photochemical organocatalytic methods are also being developed for the functionalization of pyridines, using light to drive reactions under mild conditions. acs.org

Implementation of Green Methodologies for 3-Chloro-2-(cyclopentyloxy)pyridin-4-OL Production

While specific green synthesis protocols for this compound are not extensively documented in publicly available literature, established green methodologies for constructing substituted pyridines can be hypothetically applied. A plausible synthetic strategy could involve the formation of a substituted pyridin-4-one ring, followed by chlorination and etherification. Green principles could be integrated at each stage to enhance sustainability.

Solvent-free, or solid-state, reactions represent a significant advancement in green chemistry by completely eliminating the need for solvents. These reactions often lead to reduced waste, easier purification, and sometimes different selectivity compared to solution-phase reactions. researchgate.net

Mechanochemistry , the use of mechanical force (e.g., grinding or milling) to induce chemical reactions, is a powerful solvent-free technique. organic-chemistry.orgnih.gov It can lead to shorter reaction times, higher yields, and access to products that are difficult to obtain through conventional heating. nih.gov For a hypothetical synthesis of a precursor to this compound, a key cyclization step could potentially be performed under mechanochemical conditions. For example, a Hantzsch-type reaction to form a dihydropyridine ring has been successfully conducted under solvent-free conditions using catalysts like ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.netroyalsocietypublishing.org This avoids bulk solvent use and can simplify the workup process.

Table 2: Illustrative Comparison of Conventional vs. Mechanochemical Hantzsch-type Synthesis

| Parameter | Conventional Heating | Mechanochemical Grinding |

|---|---|---|

| Solvent | Ethanol (B145695), Acetic Acid, etc. | Solvent-free or minimal liquid-assisted grinding |

| Reaction Time | Hours to days | Minutes to hours researchgate.net |

| Energy Input | Sustained heating | Mechanical energy (milling/grinding) |

| Workup | Solvent extraction, chromatography | Often simpler filtration/washing |

| Yield | Variable | Often high to excellent researchgate.net |

This table is a generalized comparison based on literature for similar pyridine syntheses and illustrates potential advantages of a mechanochemical approach.

Alternative energy sources can dramatically improve the efficiency of chemical reactions, aligning with the green chemistry principle of designing for energy efficiency.

Microwave (MW) Irradiation: Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat. This allows for rapid and uniform heating of the reaction mixture, often leading to dramatic reductions in reaction times (from hours to minutes), increased yields, and higher product purity compared to conventional heating methods. organic-chemistry.orgnih.govnih.govnih.gov Many pyridine syntheses, including one-pot multi-component reactions, have been optimized using microwave irradiation. organic-chemistry.orgnih.govnih.gov A hypothetical cyclization or functionalization step in the synthesis of this compound could be significantly accelerated under microwave conditions, potentially reducing byproduct formation. researchgate.net

Ultrasound Irradiation: Sonochemistry, the application of ultrasound (typically >20 kHz) to chemical reactions, provides energy through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. bohrium.comnih.govsci-hub.se This process creates localized hot spots with extreme temperatures and pressures, accelerating reactions. sci-hub.se Ultrasound-assisted synthesis is known to reduce reaction times, improve yields, and enable reactions at lower bulk temperatures. nih.govresearchgate.net The Hantzsch synthesis of 1,4-dihydropyridines, for example, has been shown to proceed with 96% yield under ultrasonic irradiation in aqueous micelles, outperforming conventional methods. wikipedia.org This technique could be applied to a potential multi-component reaction step for building the pyridine core of the target molecule.

Table 3: Example of Improved Reaction Conditions with Alternative Energy Sources for Pyridine Synthesis

| Synthesis Method | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|